N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine
Description
Properties
IUPAC Name |
(2R)-2-acetamido-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)3-14-6(9)2-8/h2,5H,3H2,1H3,(H,10,11)(H,12,13)/b6-2+/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPJGTSPIBSYQO-KDXUVAGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=CCl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701030744 | |
| Record name | S-Dichlorovinyl-N-acetylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2148-31-4, 126924-18-3 | |
| Record name | S-Dichlorovinyl-N-acetylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002148314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126924183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Dichlorovinyl-N-acetylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-S-(1,2-DICHLOROVINYL)-L-CYSTEINE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2JSZ28HP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acetylation of S-(1,2-Dichloroethenyl)-L-Cysteine
The acetylation step is critical for stabilizing the amino group and enhancing solubility. A patented method for N-acetylcysteine synthesis provides a reproducible framework for this reaction. Key parameters include:
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pH Adjustment : The reaction mixture is maintained at pH 9–12 using sodium hydroxide to deprotonate the amino group, facilitating nucleophilic attack on acetic anhydride.
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Temperature Control : The reaction is conducted at 40–60°C to balance reaction kinetics and minimize side reactions.
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Reagent Ratios : A molar ratio of 1:1.05–1.15 (cysteine derivative to acetic anhydride) ensures complete acetylation while avoiding excess reagent accumulation.
Representative Data from Acetylation Trials
| Parameter | Example 1 | Example 2 | Example 4 |
|---|---|---|---|
| Temperature (°C) | 40 | 60 | 50 |
| Reaction Time (min) | 60 | 20 | 40 |
| Molar Ratio (Cys:Anh) | 1:1.05 | 1:1.10 | 1:1.15 |
| Yield (%) | 78 | 82 | 85 |
These trials demonstrate that higher temperatures and molar ratios marginally improve yield but require precise pH control to prevent hydrolysis of acetic anhydride.
Industrial-Scale Production Strategies
Industrial production of Ac-DCVC necessitates scalable processes that maintain product consistency. The patented method highlights two approaches:
Batch Processing
Batch reactors are employed for small- to medium-scale production. Key steps include:
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Concentration : Cysteine mother liquor is concentrated under reduced pressure to increase reactant density.
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Neutralization : The pH is adjusted to 9–12 using sodium hydroxide, ensuring optimal conditions for acetylation.
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Crystallization : Post-reaction neutralization to pH 1.5–2.0 precipitates the crude product, which is recrystallized for purity.
Continuous Flow Systems
Continuous flow reactors enhance efficiency for large-scale synthesis by:
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Automating reagent delivery and temperature modulation.
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Reducing reaction times through improved heat transfer.
Purification and Quality Control
Purification is achieved through a combination of crystallization and chromatography. The patented method specifies:
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Decolorization : Activated carbon (0.5% w/w) removes impurities during recrystallization.
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Crystallization Conditions : Cooling filtrates to below 5°C ensures high-purity crystal formation.
Yield Optimization Across Purification Steps
| Step | Crude Yield (%) | Refined Yield (%) |
|---|---|---|
| Initial Crystallization | 70–75 | — |
| Recrystallization | — | 85–90 |
Challenges and Mitigation Strategies
Byproduct Formation
Side reactions, such as over-acetylation or hydrolysis, are minimized by:
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Strict temperature control (40–60°C).
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Gradual addition of acetic anhydride to prevent localized excess.
Solvent Selection
Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility without participating in side reactions.
Comparative Analysis with N-Acetylcysteine Synthesis
While the acetylation mechanisms for Ac-DCVC and N-acetylcysteine are analogous, the former requires additional precautions due to the electrophilic 1,2-dichloroethenyl group:
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The 1,2-dichloroethenyl group can be reduced to form ethyl or ethylene derivatives.
Substitution: The chlorine atoms in the 1,2-dichloroethenyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield of the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, ethyl derivatives, and substituted cysteine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
NACDCE serves as a valuable reagent in organic synthesis, particularly as a building block for more complex molecules. Its unique structure allows for specific reactions that are not possible with other similar compounds.
| Application | Description |
|---|---|
| Organic Synthesis | Used as a precursor in synthesizing complex organic molecules. |
Biochemical Studies
The compound is studied for its role in biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
| Application | Description |
|---|---|
| Biochemical Pathways | Investigated for its interactions with enzymes and proteins, contributing to understanding metabolic processes. |
Medicinal Chemistry
Research is ongoing into the therapeutic potential of NACDCE, particularly as a precursor for drug development. Its ability to modify enzyme activity through acetylation makes it a candidate for various therapeutic applications.
| Application | Description |
|---|---|
| Drug Development | Explored as a precursor for synthesizing therapeutic agents targeting specific diseases. |
Industrial Applications
In industrial settings, NACDCE is utilized in the production of specialty chemicals and as an intermediate in various chemical reactions.
| Application | Description |
|---|---|
| Specialty Chemicals | Acts as an intermediate in synthesizing industrial products. |
Case Study 1: Biochemical Interactions
Research conducted on NACDCE indicated that it can modulate the activity of certain enzymes involved in metabolic pathways. For instance, studies showed that NACDCE influences the activity of glutathione S-transferases (GSTs), which play a crucial role in detoxifying harmful compounds.
- Findings : NACDCE was found to enhance GST activity, suggesting potential protective effects against oxidative stress.
Case Study 2: Drug Development
A study explored the use of NACDCE as a precursor for developing novel anti-cancer agents. By modifying its structure, researchers synthesized derivatives that exhibited increased cytotoxicity against cancer cell lines.
- Findings : Some derivatives showed significant inhibition of tumor growth in preclinical models, indicating promise for further development.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The 1,2-dichloroethenyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in changes in cellular signaling pathways, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Mercapturic Acids
Key Observations :
- Halogenated vs. Oxygenated Groups : 1,2DCVMA and its trichlorovinyl analog (from tetrachloroethylene) feature chlorine substituents, whereas metabolites like 3HPMA and DHBMA contain hydroxyl or carbamoyl groups. These structural differences influence reactivity, toxicity, and detection methods .
- Synthetic Methods : 1,2DCVMA and analogs such as DCVC are synthesized via glutathione conjugation followed by acetylation, with purity confirmed by HPLC and mass spectrometry (>95%) .
Metabolic Pathways and Detection Rates
Mercapturic acids serve as biomarkers for VOC exposure. Detection rates and urinary concentrations vary significantly:
Key Findings :
- 1,2DCVMA has exceptionally low detection rates (<1%), likely due to its rapid metabolism into reactive intermediates (e.g., sulfoxides) or species-specific excretion differences .
- AAMA and 3HPMA are prevalent in populations exposed to tobacco smoke, reflecting widespread acrylamide and acrolein exposure .
Toxicity Profiles
Nephrotoxicity
- 1,2DCVMA : Bioactivated by CYP3A-mediated sulfoxidation to N-AcDCVCS, a reactive metabolite that translocates to kidneys, causing oxidative stress and apoptosis .
- DHBMA and 3HPMA: Non-halogenated metabolites associated with inflammation but lack direct nephrotoxicity .
Enzymatic Interactions
- Sulfoxidation Sensitivity : 1,2DCVMA undergoes rapid CYP3A-mediated sulfoxidation, whereas N-Acetyl-S-(2,2-dichlorovinyl)-L-cysteine is less reactive due to steric hindrance from its dichlorovinyl group .
- Deacetylation : Unlike AAMA, 1,2DCVMA is resistant to deacetylation, prolonging its circulation and toxicity .
Species-Specific Metabolism
- Humans vs. Rats : Humans exhibit lower capacity for synthesizing 1,2DCVMA and its trichlorovinyl analog compared to rats, possibly due to reduced glutathione-S-transferase activity .
- Excretion Patterns : Tetrachloroethylene-exposed humans excrete 1,2,2-trichlorovinyl mercapturate without significant accumulation, whereas rats show dose-dependent renal retention .
Biological Activity
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine (Ac-DCVC) is a significant metabolite derived from the detoxification pathway of trichloroethylene (TCE), a common industrial solvent. This compound has garnered attention due to its potential nephrotoxic effects and its role in various biochemical pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by:
- Acetyl Group : Enhances solubility and reactivity.
- 1,2-Dichloroethenyl Group : Imparts unique chemical properties that facilitate specific interactions with biological molecules.
The biological activity of Ac-DCVC primarily arises from its interaction with cellular pathways:
- Glutathione Conjugation : Ac-DCVC is formed through the conjugation of TCE with glutathione, leading to the production of reactive metabolites that can interact with cellular components, potentially resulting in toxicity .
- Transport Mechanisms : Research indicates that Ac-DCVC accumulates in renal proximal tubules, where it may be secreted into urine via specific transporters such as multidrug resistance-associated protein 2 (Mrp2) and organic acid transporter 1 (Oat1) .
Biological Activity and Toxicology
Ac-DCVC has been studied for its nephrotoxic effects, particularly in animal models. Key findings include:
- Nephrotoxicity : In rats administered TCE, Ac-DCVC was found to accumulate in the kidneys, contributing to renal damage. The compound's nephrotoxic potential is linked to its ability to form reactive intermediates .
- Metabolism : The metabolism of Ac-DCVC involves deacetylation by aminoacylase 3 (AA3), which can lead to the formation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a more toxic metabolite .
Research Findings
Various studies have provided insights into the biological activity of Ac-DCVC:
| Study | Findings |
|---|---|
| Inoue et al. (1984) | Established the glutathione conjugation pathway for TCE metabolism leading to Ac-DCVC formation. |
| Anders et al. (1994) | Demonstrated that DCVC mediates TCE toxicity through the formation of toxic compounds. |
| Lash et al. (2006) | Highlighted the accumulation of Ac-DCVC in renal proximal tubules as a key factor in nephrotoxicity. |
| Pushkin et al. (2004) | Identified AA3's role in deacetylating Ac-DCVC, contributing to its toxic profile. |
Case Studies
Q & A
Q. What are the primary metabolic pathways leading to the formation of N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NA-DCVC)?
NA-DCVC is formed through glutathione (GSH) conjugation of reactive intermediates generated during the metabolism of halogenated alkanes like 1,2-dichloropropane or trichloroethylene. Key steps include:
- Phase I Metabolism : Cytochrome P450 (CYP2E1) oxidizes the parent compound, producing reactive epoxides or chlorinated intermediates .
- Phase II Metabolism : Glutathione S-transferases (GSTs) conjugate these intermediates with GSH, forming unstable episulfonium ions. These are further processed via renal enzymes (γ-glutamyltransferase, dipeptidases) to cysteine conjugates, which are acetylated by cysteine conjugate N-acetyltransferase (CCNAT) to yield NA-DCVC .
- Methodological Insight : Radiolabeled isotopes (e.g., ¹⁴C) can track metabolite formation in vivo, while LC-MS/MS quantifies urinary mercapturates like NA-DCVC .
Q. What analytical methods are recommended for detecting and quantifying NA-DCVC in biological matrices?
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Provides high sensitivity for NA-DCVC quantification in urine, plasma, or tissues. Stable isotope-labeled internal standards (e.g., deuterated analogs) improve accuracy .
- Synthesis of Authentic Standards : NA-DCVC and its analogs are synthesized via reaction of L-cysteine derivatives with chlorinated electrophiles, followed by purification via HPLC and structural validation using NMR and high-resolution MS .
- Biomarker Studies : Correlate air exposure levels (e.g., occupational 1,2-dichloropropane) with urinary NA-DCVC concentrations using regression models .
Q. How is NA-DCVC excreted, and what factors influence its elimination kinetics?
- Excretion Routes : NA-DCVC is primarily excreted in urine (60–70% of absorbed dose) as a mercapturate, with minor fecal elimination. Biliary excretion of GSH conjugates may occur but is rapidly reabsorbed .
- Kinetic Factors : Renal gamma-glutamyltransferase activity dictates processing efficiency. Species differences (e.g., rats vs. humans) in enzyme expression can alter excretion rates .
- Methodological Note : Biliary cannulation studies in rats confirm renal processing of GSH conjugates, as NA-DCVC excretion remains unchanged despite bile duct ligation .
Advanced Research Questions
Q. What mechanisms underlie the nephrotoxicity of NA-DCVC, and how do sulfoxidation pathways contribute to organ-specific toxicity?
- Bioactivation via Sulfoxidation : NA-DCVC is metabolized by flavin-containing monooxygenases (FMOs) or CYPs to its sulfoxide (NA-DCVCS), a reactive electrophile that binds renal macromolecules, causing mitochondrial dysfunction and apoptosis .
- Organ Specificity : Gamma-glutamyltransferase, highly expressed in rodent kidneys, localizes toxicity. Human tissues show lower renal FMO activity, suggesting interspecies variability in susceptibility .
- Experimental Approaches : Use kidney-specific enzyme inhibitors (e.g., acivicin for gamma-glutamyltransferase) or CRISPR-Cas9 knockout models to validate pathway contributions .
Q. How can researchers resolve contradictory data on NA-DCVC’s metabolic pathways across studies?
- Contradictions : Discrepancies in reported metabolites (e.g., hydroxypropyl vs. oxopropyl derivatives) may arise from differences in CYP isoform expression or exposure duration .
- Resolution Strategies :
Q. What role do enzymatic polymorphisms play in NA-DCVC bioactivation and toxicity risk?
Q. What advanced models are used to study NA-DCVC’s transport and cellular uptake?
- Vesicular Transport Assays : Isolated renal brush-border membrane vesicles quantify NA-DCVC uptake via organic anion transporters (OATs), with ATPase activity as a functional readout .
- In Silico Modeling : Molecular docking simulations predict binding affinities of NA-DCVC sulfoxides with renal transporters (e.g., OAT3) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
